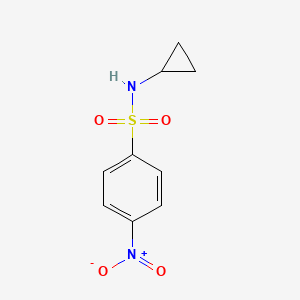

N-cyclopropyl-4-nitrobenzenesulfonamide

説明

Contextualization within Sulfonamide Chemistry and Cyclopropyl (B3062369) Motifs

Sulfonamides are a well-established class of compounds with a broad range of applications, most notably in pharmaceuticals. nih.gov The sulfonamide functional group (-SO₂NH-) is a key structural feature in many antibacterial drugs and other therapeutic agents. The nitrogen atom of the sulfonamide can be further substituted, influencing the compound's physical and chemical properties.

The cyclopropyl group is a three-membered carbocyclic ring that is of significant interest in organic synthesis and medicinal chemistry. Its strained ring structure imparts unique conformational and electronic properties. When attached to other functional groups, the cyclopropyl moiety can influence a molecule's reactivity, metabolic stability, and binding affinity to biological targets. The incorporation of cyclopropyl groups into drug candidates is a strategy often employed to enhance potency and fine-tune pharmacokinetic profiles.

The 4-nitrobenzenesulfonyl group, often referred to as a "nosyl" group, is a well-known activating and protecting group in organic synthesis. The strong electron-withdrawing nature of the nitro group makes the sulfur atom of the sulfonyl group highly electrophilic and increases the acidity of the N-H proton in the corresponding sulfonamide. guidechem.com This heightened reactivity is a key feature exploited in various chemical transformations.

Significance in Synthetic Methodologies and Organic Transformations

The primary significance of N-cyclopropyl-4-nitrobenzenesulfonamide in academic research lies in its role as a versatile building block and reagent in organic synthesis. The reactivity of the nosyl group allows for a range of transformations at the sulfonamide nitrogen.

A common synthetic route to N-substituted sulfonamides involves the reaction of a primary amine with a sulfonyl chloride. In the case of this compound, this would typically involve the reaction of cyclopropylamine (B47189) with 4-nitrobenzenesulfonyl chloride in the presence of a base. orgsyn.org

The acidic nature of the N-H proton in this compound facilitates its deprotonation to form a nucleophilic anion. This anion can then participate in various alkylation and arylation reactions, allowing for the introduction of diverse substituents onto the nitrogen atom. This approach is valuable for the construction of more complex molecules.

Furthermore, the nosyl group can serve as a protecting group for the cyclopropylamine moiety. After its role in guiding specific reactions is complete, the 4-nitrobenzenesulfonyl group can be cleaved under specific conditions to reveal the free secondary amine. This protecting group strategy is a cornerstone of multi-step organic synthesis. orgsyn.org

Overview of Research Trajectories and Current State of Knowledge

Current research involving structures related to this compound often focuses on the development of novel synthetic methods and the exploration of new bioactive molecules. While specific research trajectories solely focused on this compound are not extensively documented in publicly available literature, the principles governing its reactivity are well-established within the broader context of sulfonamide and cyclopropyl chemistry.

Research in this area includes the development of more efficient and environmentally benign methods for the synthesis of sulfonamides and the exploration of the synthetic utility of cyclopropyl-containing building blocks. For instance, recent studies have highlighted the synthesis of various substituted cyclopropylamines and their application in the construction of complex molecular architectures. researchgate.net

The compound is commercially available from various chemical suppliers, indicating its use as a starting material or intermediate in both academic and industrial laboratories. chemicalregister.comavantorsciences.com Its availability facilitates its use in exploratory synthesis and the development of new chemical entities.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 549476-61-1 | thermofisher.com |

| Molecular Formula | C₉H₁₀N₂O₄S | thermofisher.com |

| Molecular Weight | 242.25 g/mol | thermofisher.com |

| IUPAC Name | N-cyclopropyl-4-nitrobenzene-1-sulfonamide | thermofisher.com |

| SMILES | C1CC1NS(=O)(=O)c2ccc(cc2)N+[O-] | thermofisher.com |

Structure

3D Structure

特性

IUPAC Name |

N-cyclopropyl-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c12-11(13)8-3-5-9(6-4-8)16(14,15)10-7-1-2-7/h3-7,10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXOKDPLGLHGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392447 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549476-61-1 | |

| Record name | N-cyclopropyl-4-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development of N Cyclopropyl 4 Nitrobenzenesulfonamide

Established Synthetic Routes

The preparation of N-cyclopropyl-4-nitrobenzenesulfonamide is predominantly achieved through two main synthetic strategies: the direct reaction of cyclopropylamine (B47189) with a sulfonyl chloride (nosylation) and copper-catalyzed cross-coupling reactions.

Direct Nosylation of Cyclopropylamine

The most straightforward method for the synthesis of this compound involves the direct reaction of cyclopropylamine with 4-nitrobenzenesulfonyl chloride. This reaction, a classic example of sulfonamide bond formation, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving cyclopropylamine in a suitable solvent, such as dichloromethane, and then adding a base, like triethylamine. The mixture is cooled, and 4-nitrobenzenesulfonyl chloride is added portion-wise. The reaction progress is monitored, and upon completion, the product is isolated and purified. A representative protocol for this synthesis is outlined below. orgsyn.org

Table 1: Representative Protocol for the Direct Nosylation of Cyclopropylamine

| Reagent/Parameter | Condition/Value |

| Cyclopropylamine | 1.0 equivalent |

| 4-Nitrobenzenesulfonyl Chloride | 0.91 equivalents |

| Triethylamine | 1.0 equivalent |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Not specified |

| Yield | 90-91% (recrystallized) |

This table presents a generalized procedure based on analogous reactions and may require optimization for specific applications. orgsyn.org

Chan-Lam Coupling Approaches

The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an amine with a boronic acid, offers an alternative and powerful method for the formation of the N-aryl bond in sulfonamides. organic-chemistry.orgnie.edu.sg This approach has been explored for the synthesis and further functionalization of this compound.

Research by Mudryk and coworkers has demonstrated the feasibility of a Chan-Lam coupling reaction between N-cyclopropyl 4-nitrobenzenesulfonamide (B188996) and cyclopropylboronic acid. nih.govresearchgate.net This reaction highlights the utility of the Chan-Lam coupling for N-alkylation, a less common application compared to N-arylation. The pKa of the N-H bond in the sulfonamide is a crucial factor, with the acidity of N-cyclopropyl 4-nitrobenzenesulfonamide (pKa in DMSO of 13.9 for the parent sulfonamide) being suitable for this transformation. nih.gov The reaction is typically mediated by a copper catalyst and utilizes an oxidant, often oxygen from the air, to facilitate the catalytic cycle. nih.govresearchgate.net

Table 2: Conceptual Reaction Conditions for Oxygen-Mediated Chan-Lam Coupling

| Component | Role | Example |

| This compound | Substrate | - |

| Cyclopropylboronic Acid | Coupling Partner | - |

| Copper(II) Acetate (B1210297) | Catalyst | nih.gov |

| 1,10-Phenanthroline | Ligand | nih.gov |

| Oxygen (1 atm) | Terminal Oxidant | nih.gov |

| Solvent | Toluene/Water | nih.gov |

| Temperature | 70 °C | nih.gov |

This table is based on a closely related Chan-Lam cyclopropylation protocol and serves as a conceptual framework. nih.gov

Copper-catalyzed oxidative cross-coupling reactions represent a broad and versatile strategy for the synthesis of N-substituted sulfonamides. organic-chemistry.orgnih.gov These reactions typically involve the coupling of a sulfonamide with a boronic acid in the presence of a copper catalyst. The development of these methods has been driven by the need for more environmentally benign and cost-effective alternatives to palladium-catalyzed couplings. organic-chemistry.org A variety of copper sources, bases, and solvents can be employed, and the reactions are often carried out under aerobic conditions. organic-chemistry.org

Table 3: Examples of Copper-Catalyzed N-Arylation of Sulfonamides with Arylboronic Acids

| Sulfonamide | Arylboronic Acid | Copper Catalyst | Base | Solvent | Yield (%) | Reference |

| Methanesulfonamide | Phenylboronic acid | CuI | Cs2CO3 | DMF | 78 | nie.edu.sg |

| Benzenesulfonamide (B165840) | 4-Methylphenylboronic acid | Cu(OAc)2·H2O | K2CO3 | Water | 94 | organic-chemistry.org |

| p-Toluenesulfonamide | 3-Methoxyphenylboronic acid | CuCl | - | Methanol | High | acs.org |

This table showcases various conditions for the copper-catalyzed N-arylation of different sulfonamides, illustrating the versatility of the method.

The choice of ligand can significantly influence the efficiency and scope of Chan-Lam coupling reactions involving sulfonamides. While some reactions can proceed under ligand-free conditions, the introduction of specific ligands, particularly bidentate nitrogen-based ligands, can dramatically improve yields and reaction rates. organic-chemistry.orgnih.gov For instance, in the copper-catalyzed N-arylation of sulfonamides, ligands such as N,N'-diarylbenzene-1,2-diamines and oxalic diamides have been shown to be highly effective, even enabling the use of less reactive aryl chlorides as coupling partners. nih.gov The ligand can facilitate the solubility of the copper catalyst and modulate its electronic properties, thereby promoting the key steps of the catalytic cycle. nie.edu.sg

A key feature of the Chan-Lam coupling is its reliance on an oxidant to regenerate the active copper(II) or copper(III) catalytic species. organic-chemistry.org Molecular oxygen, readily available from the air, is a commonly employed and environmentally friendly terminal oxidant for these reactions. organic-chemistry.orgnih.gov The use of air as the oxidant simplifies the experimental setup, as the reaction can often be performed in an open flask. acs.orgnih.gov The facilitation of the reaction by oxygen is attributed to the faster reductive elimination from a higher-valent copper(III) intermediate, which is formed through the oxidation of a copper(I) or copper(II) species by oxygen. organic-chemistry.org This aerobic nature is a distinct advantage over other cross-coupling methodologies that require inert atmospheres.

Alternative N-Cyclopropylation Strategies

The introduction of the cyclopropyl (B3062369) moiety onto the nitrogen atom of 4-nitrobenzenesulfonamide is a critical transformation that has been approached through several modern catalytic methodologies. These strategies aim to improve upon traditional N-alkylation techniques, which can suffer from harsh conditions and low yields.

Copper-Promoted N-Cyclopropylation of Amines with Cyclopropylboronic Acid

A prominent and effective method for the N-cyclopropylation of sulfonamides involves a copper-promoted cross-coupling reaction with cyclopropylboronic acid. nih.govepfl.ch This approach, a variant of the Chan-Lam coupling reaction, has proven to be robust for a variety of nitrogen-containing compounds, including amides, azoles, and sulfonamides. nih.gov The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate (Cu(OAc)₂), in the presence of a base and often a ligand. rsc.org

The general protocol involves reacting the sulfonamide with cyclopropylboronic acid using Cu(OAc)₂ as the catalyst and a base like sodium carbonate. nih.govepfl.ch The reaction proceeds under an air atmosphere, which can facilitate the catalytic cycle. rsc.org Studies have demonstrated that this method can produce the desired N-cyclopropyl sulfonamide derivatives in good to excellent yields. nih.govrsc.org The use of dichloroethane as a solvent has been reported to be effective for this transformation. nih.govepfl.ch This copper-mediated pathway is often favored due to the lower cost of copper catalysts compared to other transition metals like palladium, and it represents a practical route for synthesizing the target compound. organic-chemistry.org

Table 1: Representative Conditions for Copper-Promoted N-Cyclopropylation of Sulfonamides

| Component | Role | Example Reagent/Condition | Source(s) |

|---|---|---|---|

| Substrate | Nitrogen Source | 4-Nitrobenzenesulfonamide | - |

| Cyclopropyl Source | Coupling Partner | Cyclopropylboronic Acid | nih.gov, epfl.ch |

| Catalyst | Promotes C-N Coupling | Copper(II) Acetate (Cu(OAc)₂) | nih.gov, rsc.org |

| Ligand | Stabilizes Catalyst | 2,2′-bipyridine | rsc.org |

| Base | Activates N-H bond | Sodium Carbonate (Na₂CO₃) | nih.gov, epfl.ch |

| Solvent | Reaction Medium | Dichloroethane | nih.gov, epfl.ch |

| Atmosphere | Oxidant | Air | rsc.org |

Stereocontrolled Synthesis via Palladium-Catalyzed Cross-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-nitrogen bonds with high efficiency and control. While palladium-catalyzed methods for the synthesis of sulfonamides from aryl halides and for the N-arylation of sulfonamides are well-established, their specific application for the direct N-cyclopropylation of a pre-formed sulfonamide is less documented than copper-based systems. nih.gov

The challenge in palladium-catalyzed N-cyclopropylation of sulfonamides lies in competing reactions and the potential for catalyst deactivation. However, the principles of palladium catalysis offer a theoretical framework for such a transformation. A hypothetical cross-coupling reaction would involve the oxidative addition of a palladium(0) catalyst to a cyclopropyl halide or pseudohalide, followed by coordination to the deprotonated sulfonamide and subsequent reductive elimination to form the N-cyclopropyl product.

While direct N-cyclopropylation remains an area for development, related palladium-catalyzed reactions highlight the potential of this approach. For instance, palladium catalysts are used to synthesize sulfinamides from aryl halides, which can then be oxidized to sulfonamides. nih.gov This two-step process demonstrates the utility of palladium in constructing complex sulfur-nitrogen compounds. nih.gov Achieving a direct, stereocontrolled N-cyclopropylation would likely require the development of highly specialized ligands to control the geometry and reactivity of the palladium center, preventing beta-hydride elimination and other side reactions.

Visible-Light-Induced Metallaphotoredox Platforms

A cutting-edge approach to N-alkylation involves the use of dual catalytic systems that combine a transition metal catalyst with a photoredox catalyst activated by visible light. This strategy has been successfully applied to the N-alkylation of sulfonamides with C(sp³)-bromides at room temperature. researchgate.net This metallaphotoredox platform effectively bypasses the high activation barriers associated with traditional thermal Sₙ2 reactions. researchgate.net

In this system, a photosensitizer, such as a ruthenium or iridium complex, absorbs visible light and enters an excited state. This excited-state catalyst can then engage in a single-electron transfer (SET) process. When applied to N-cyclopropylation, the mechanism could involve the light-induced generation of a cyclopropyl radical from a suitable precursor. This radical could then be trapped by a copper(II)-sulfonamide complex, followed by reductive elimination to yield the N-cyclopropyl sulfonamide product. The use of simple copper(II) salts in conjunction with a photoredox catalyst makes this an attractive and potentially scalable method. researchgate.net While specific examples for this compound are not extensively detailed, the general success of this platform for N-alkylation of sulfonamides suggests its high potential for this specific transformation under mild, room-temperature conditions. researchgate.net

Process Optimization and Scalability Studies

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters to ensure high yields, purity, and cost-effectiveness while minimizing safety risks and environmental impact.

High Chemical Yield Strategies

Achieving high chemical yields is a primary goal in process development. For the synthesis of this compound, several strategies have been identified across different synthetic methodologies.

In copper-promoted N-cyclopropylation , yields have been reported as "good to excellent". nih.govepfl.ch Optimization studies focus on the precise molar ratios of the sulfonamide, cyclopropylboronic acid, copper catalyst, and base. The choice of solvent and reaction temperature is also critical. The Chan-Lam coupling reaction, when applied to sulfonamides, can provide high product purity with a simple workup, which contributes to a high isolated yield. organic-chemistry.org

For palladium-catalyzed reactions , although not directly applied to N-cyclopropylation of sulfonamides, high yields are often achieved through careful ligand selection. Ligands like SPhos are used to create highly active catalysts that can function at low loadings (e.g., <1 mol%), which is economically advantageous. mdpi.com Optimizing the reductant and solvent system is also key to driving the catalytic cycle efficiently and achieving high conversion. nih.gov

Visible-light metallaphotoredox catalysis is inherently suited for high-yield applications due to its mild reaction conditions, which prevent thermal decomposition of substrates and products. researchgate.net The high regio- and chemoselectivity of these reactions minimizes the formation of byproducts, simplifying purification and maximizing the yield of the desired product. researchgate.net

Table 2: Factors Influencing High Yields in N-Alkylation Methodologies

| Methodology | Key Optimization Parameters | Expected Outcome | Source(s) |

|---|---|---|---|

| Copper-Promoted Coupling | Catalyst loading, base strength, solvent choice, reaction temperature | "Good to excellent yields" by driving the Chan-Lam coupling equilibrium forward. | nih.gov, organic-chemistry.org, epfl.ch |

| Palladium-Catalyzed Coupling | Ligand selection (e.g., SPhos), low catalyst loading, choice of reductant | High turnover numbers and efficient catalysis, leading to high conversion. | nih.gov, mdpi.com |

| Visible-Light Photoredox | Photosensitizer choice, catalyst compatibility, light intensity | High selectivity and yield at room temperature, minimizing side reactions. | researchgate.net |

Addressing Synthetic Challenges and Liabilities

The synthesis of this compound is not without its challenges. Traditional methods often require harsh conditions, which can be a significant liability. For example, high reaction temperatures can lead to product degradation or the formation of impurities.

A major challenge addressed by modern catalytic methods is the avoidance of expensive and toxic reagents. Copper-catalyzed systems offer a significant cost advantage over palladium-based ones. organic-chemistry.org Furthermore, developing ligand-free copper-catalyzed reactions, which can be run in environmentally benign solvents like water, represents a significant process improvement by simplifying the reaction setup and purification. organic-chemistry.org

Scalability is another critical concern. A reaction that works well on a milligram scale may fail or become hazardous on a kilogram scale. Methods that operate under mild conditions, such as the visible-light-induced platform which runs at room temperature, are generally easier and safer to scale up. researchgate.net The ability to perform a reaction at gram scale with reduced catalyst loading is a strong indicator of its potential for industrial application. nih.gov Eliminating the need for pyrophoric or highly reactive organometallic reagents, a feature of many modern cross-coupling reactions, also mitigates safety risks during large-scale production. nih.gov

Impurity Profiling and Purification Techniques

The purity of this compound is critical for its subsequent applications. Commercial specifications often require a purity of greater than 96.0%, which is typically assessed by High-Performance Liquid Chromatography (HPLC). thermofisher.comfishersci.ca Potential impurities in the final product can originate from starting materials, by-products of the reaction, or degradation products.

Common impurities may include unreacted starting materials such as 4-nitrobenzenesulfonyl chloride and cyclopropylamine, as well as by-products from side reactions. The specific impurity profile will be highly dependent on the synthetic route employed. For instance, in a copper-catalyzed synthesis, trace amounts of the copper catalyst and ligands may be present.

To achieve the desired high purity, various purification techniques can be employed. The selection of the most appropriate method depends on the scale of the synthesis and the nature of the impurities.

Table 1: Purification Techniques for this compound

| Purification Technique | Description | Applicability |

| Recrystallization | This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the desired compound to crystallize out, leaving impurities in the solution. | Effective for removing small amounts of impurities with different solubility profiles. |

| Column Chromatography | The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase, separating components based on their differential adsorption. | A versatile technique for separating complex mixtures and achieving high purity on a laboratory scale. |

| Preparative HPLC | A high-resolution chromatographic technique used to isolate and purify compounds from a mixture on a larger scale than analytical HPLC. lcms.cz | Ideal for achieving very high purity levels, especially for challenging separations. lcms.cz |

The choice of solvent for recrystallization or the mobile phase for chromatography is crucial for effective purification and is determined through experimental screening.

Large-Scale Manufacturing Considerations

The transition from laboratory-scale synthesis to large-scale manufacturing of this compound introduces several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process. The availability of the compound from various chemical suppliers suggests that it is produced on an industrial scale. chemicalregister.com

Key considerations for large-scale manufacturing include:

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions. This includes managing exothermic reactions, handling potentially hazardous materials, and ensuring proper ventilation.

Process Optimization: Parameters such as reaction temperature, pressure, and catalyst loading need to be optimized for large-scale reactors, which may have different heat and mass transfer characteristics compared to laboratory glassware.

Waste Management: The environmental impact of the process must be considered. Developing a process that minimizes waste generation and allows for the recycling of solvents and catalysts is highly desirable.

Regulatory Compliance: The manufacturing process must adhere to relevant regulatory guidelines, including those related to product quality, purity, and safety.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The formation of the sulfonamide bond, particularly through copper-catalyzed routes, has been a subject of detailed investigation.

Role of Copper Catalysis

Copper catalysis has emerged as a powerful tool for the synthesis of sulfonamides, offering an alternative to traditional methods that may require harsh conditions or the use of sensitive reagents. nih.govlookchem.com Several copper-catalyzed methods for the formation of N-aryl and N-alkyl sulfonamides have been developed, which are relevant to the synthesis of this compound.

One prominent approach involves the copper-catalyzed coupling of nitroarenes with a sulfur dioxide source and an amine. nih.govrsc.org In this type of reaction, the nitroarene serves as the nitrogen source. nih.govnih.gov The copper catalyst facilitates the key bond-forming steps, enabling the reaction to proceed under milder conditions than non-catalyzed routes. nih.gov The use of copper is advantageous due to its lower cost and toxicity compared to other transition metals like palladium. The reaction can tolerate a wide range of functional groups, making it a versatile method. rsc.org

Another copper-catalyzed route involves the coupling of sodium sulfinates with amines. rsc.org This method can proceed with either oxygen or DMSO as the oxidant. rsc.org Mechanistic studies suggest that these reactions may proceed through a single electron transfer (SET) pathway. rsc.org

Reaction Intermediates and Transition States

The mechanism of copper-catalyzed sulfonamide synthesis is thought to involve several key intermediates and transition states. In the reaction of nitroarenes, an arylsulfinate is proposed as a key intermediate. rsc.org The copper catalyst is believed to assist in the interaction between the nitroarene and the arylsulfinate. rsc.org Some studies also propose the formation of nitrosoarene intermediates. researchgate.net

In the context of copper-catalyzed N-arylation of amides and related compounds, a Cu(I) amidate complex is considered a kinetically competent intermediate. acs.orgnih.gov This intermediate is formed by the reaction of the amine (or its conjugate base) with a Cu(I) species. The Cu(I) amidate then reacts with the aryl halide or another electrophilic partner in the rate-determining step. acs.org

The transition states in these reactions involve the coordination of the reactants to the copper center, facilitating the bond-forming steps. The exact nature of the transition states can be influenced by the ligands coordinated to the copper catalyst.

Kinetic and Spectroscopic Studies

Kinetic studies are crucial for elucidating the reaction mechanism and identifying the rate-determining step. For copper-catalyzed N-arylation reactions, kinetic analysis has shown that the reaction can be first-order in both the Cu(I) amidate complex and the aryl halide. nih.gov The rate of the reaction can also be influenced by the solvent, with some studies showing that coordinating solvents like acetonitrile (B52724) can accelerate the reaction, suggesting that the solvent may be involved in the rate-limiting step. lookchem.com

Spectroscopic techniques such as in-situ ReactIR have been used to monitor the progress of copper-catalyzed reactions and confirm the effectiveness of the catalyst system. researchgate.net These studies can provide valuable information about the formation and consumption of intermediates during the reaction.

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of transition metal-catalyzed reactions, including the copper-catalyzed synthesis of sulfonamides. These computational studies can provide detailed insights into the energies of intermediates and transition states, helping to elucidate the most likely reaction pathway.

For example, DFT calculations have been used to study the mechanism of copper-catalyzed N-N bond formation from aryl azides, providing insights into the activation of the azide (B81097) group by the copper complex. nih.gov While not directly studying this compound synthesis, these studies provide a framework for understanding the role of the copper catalyst. Combined experimental and DFT studies on copper-based catalysts have also been used to correlate the structure of the catalyst with its activity. ucl.ac.uk Such studies can help in the rational design of more efficient catalysts for sulfonamide synthesis.

Chemical Reactivity and Derivatization of N Cyclopropyl 4 Nitrobenzenesulfonamide

N-Deprotection Strategies of the p-Nosyl Group

The removal of the p-nosyl (p-Ns) group is a critical step in synthetic sequences utilizing N-cyclopropyl-4-nitrobenzenesulfonamide to unmask the secondary amine. This deprotection is characteristically achieved under mild conditions through nucleophilic aromatic substitution.

Optimized p-Nosyl Deprotection with 1-Decanethiol (B86614)

The cleavage of the p-nosyl group is efficiently carried out using thiol-based reagents in the presence of a base. chem-station.com While thiophenol is commonly employed, long-chain alkyl thiols such as 1-decanethiol offer a less odorous alternative. The reaction proceeds by the formation of a thiolate anion, which acts as a potent nucleophile. Optimization of reaction conditions is crucial for achieving high yields and clean conversions. Key parameters include the choice of thiol, base, and solvent.

| Parameter | Reagent/Condition | Role in Reaction |

|---|---|---|

| Nucleophile | 1-Decanethiol or Thiophenol | Attacks the electron-deficient aromatic ring of the nosyl group. chem-station.com |

| Base | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Deprotonates the thiol to generate the more nucleophilic thiolate anion. thieme-connect.de |

| Solvent | Acetonitrile (B52724) (MeCN) or Dimethylformamide (DMF) | Solubilizes reactants and facilitates the reaction. chem-station.comresearchgate.net |

| Temperature | Room Temperature to 50°C | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant side product formation. chem-station.comresearchgate.net |

Functional Group Compatibility during Deprotection

A significant advantage of the p-nosyl protecting group is its cleavage under conditions that are compatible with a wide array of other functional groups. This orthogonality is highly valued in multi-step synthesis. The standard deprotection protocol using a thiol and a mild base is compatible with functional groups that are sensitive to acidic or strongly reductive conditions. Research has shown excellent compatibility with aliphatic esters, amides, alcohols, silyl (B83357) ethers, acetals, and ketals. nih.gov Furthermore, the p-nosyl group is considered orthogonal to other common amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allowing for selective deprotection in complex molecules. thieme-connect.de

Cross-Coupling Reactions Involving this compound

This compound can participate in or be a precursor for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Coupling with Boronic Acids/Esters

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. While direct coupling at the nitrogen of the sulfonamide can be performed, the components of this compound are frequently involved in such reactions. Specifically, cyclopropylboronic acid is a common coupling partner for the synthesis of aryl cyclopropanes. nih.gov This reaction typically employs a palladium catalyst and a base to couple the boronic acid with an aryl halide or triflate. audreyli.com The reaction is tolerant of a wide variety of functional groups on the aromatic partner, including ethers, ketones, and nitriles. audreyli.com

| Coupling Partner 1 | Coupling Partner 2 (Aryl Halide) | Catalyst System | Typical Product |

|---|---|---|---|

| Cyclopropylboronic Acid | Aryl Bromide | Pd(PPh₃)₄ / K₃PO₄ | Aryl Cyclopropane (B1198618) rsc.org |

| Potassium Cyclopropyltrifluoroborate | Aryl Chloride | Pd(OAc)₂ / XPhos / K₂CO₃ | Aryl Cyclopropane nih.gov |

| Cyclopropylboronic Acid | 4-Bromoacetophenone | Pd(PPh₃)₄ / Na₂CO₃ | 4-Cyclopropylacetophenone audreyli.com |

| Cyclopropylboronic Acid | 4-Bromobenzonitrile | Pd(PPh₃)₄ / Na₂CO₃ | 4-Cyclopropylbenzonitrile audreyli.com |

Amination of Alkyl Electrophiles

The p-nosyl group significantly increases the acidity of the N-H proton in this compound. chem-station.comguidechem.com This allows for easy deprotonation with a mild base, such as potassium carbonate, to form the corresponding sulfonamide anion. This anion is a potent nucleophile and can readily participate in N-alkylation reactions with various alkyl electrophiles, such as alkyl halides or tosylates. This reaction, a cornerstone of the Fukuyama amine synthesis, provides a reliable and mild method for preparing N,N-disubstituted sulfonamides, which can subsequently be deprotected to yield secondary amines. chem-station.comrsc.org The alkylation can also be achieved under Mitsunobu conditions. chem-station.com

Selectivity in Mono- vs. Di-alkylation

The alkylation of the nitrogen atom in this compound is a fundamental transformation. The selectivity between mono- and di-alkylation is heavily influenced by the electronic properties of the sulfonamide group. The potent electron-withdrawing nature of the 4-nitrobenzenesulfonyl group significantly decreases the nucleophilicity of the nitrogen atom. This makes the initial alkylation step more challenging than with more electron-rich sulfonamides.

Once the first alkyl group is introduced, the nitrogen becomes even less nucleophilic due to the steric hindrance and electronic effects of the new substituent. Consequently, the introduction of a second alkyl group is substantially more difficult. Research on the N-alkylation of various sulfonamides consistently shows a strong preference for mono-alkylation. acs.orgresearchgate.net For instance, manganese-catalyzed N-alkylation of various aryl sulfonamides with alcohols efficiently yields mono-N-alkylated products. acs.org In some cases, particularly with highly deactivating groups like the 4-nitrobenzenesulfonyl group, the sulfonamide can be entirely unreactive to alkylation under certain catalytic conditions. acs.org Intermolecular alkylation using trichloroacetimidates also shows that unsubstituted sulfonamides provide better yields than their N-alkylated counterparts, further highlighting the difficulty of the second alkylation. researchgate.net

This inherent electronic bias ensures that alkylation reactions of this compound overwhelmingly favor the formation of the mono-alkylated product, N-alkyl-N-cyclopropyl-4-nitrobenzenesulfonamide. Achieving di-alkylation would require significantly harsher reaction conditions.

| Factor | Influence on Mono-alkylation | Influence on Di-alkylation | Rationale |

|---|---|---|---|

| Electronic Effect of Sulfonyl Group | Favored | Disfavored | The strongly electron-withdrawing 4-nitrobenzenesulfonyl group reduces nitrogen nucleophilicity, making the first alkylation challenging and the second highly unfavorable. acs.org |

| Steric Hindrance | Less Affected | Disfavored | The introduction of the first alkyl group increases steric bulk around the nitrogen, hindering the approach of a second alkylating agent. researchgate.net |

| Nucleophilicity of N-Alkyl Sulfonamide | - | Disfavored | The mono-alkylated product is a weaker nucleophile than the starting primary sulfonamide, thus it reacts slower with the alkylating agent. acs.orgresearchgate.net |

Further Functionalization and Transformations

Beyond simple alkylation, this compound and its derivatives can participate in a variety of synthetic transformations to generate complex molecular architectures. These include the derivatization of organoboron compounds, the preparation of secondary amines via deprotection, and the synthesis of nitrogen-containing heterocycles.

Derivatization Reactions of Cyclopropylboronic Ester Products

While not a direct reaction of this compound itself, a key synthetic application involves related cyclopropyl (B3062369) structures, specifically cyclopropylboronic acid esters. These valuable reagents can be prepared through various methods and serve as versatile building blocks. strath.ac.uk The primary and most powerful derivatization reaction for cyclopropylboronic acid esters is the palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.netaudreyli.com

This reaction forges a carbon-carbon bond between the cyclopropyl ring and various aryl or heteroaryl halides, providing a direct method to synthesize arylcyclopropanes. researchgate.netaudreyli.com The reaction is highly versatile and tolerates a wide array of functional groups on the coupling partner, such as formyl, acetyl, nitro, and cyano groups. researchgate.net The use of cyclopropylboronic acid pinacol (B44631) ester in these couplings is common, allowing for the modular construction of complex molecules, including bioactive compounds like fungicides. strath.ac.uk

| Coupling Partner | Catalyst/Ligand | Base | Resulting Product | Reference |

|---|---|---|---|---|

| Aryl/Heteroaryl Bromides | Palladium Acetate (B1210297) / Tricyclohexylphosphine | Potassium Phosphate | Aryl/Heteroaryl-cyclopropanes | audreyli.com |

| Aryl/Heteroaryl Halides (Br, Cl) | Palladacycle Ferrocenylimine / Sphos | Not specified | Aryl/Heteroaryl-cyclopropanes | researchgate.net |

| Aryl Halides | [PdCl(C3H5)]2 / Tetraphosphine | Cesium Carbonate | Aryl-cyclopropanes | researchgate.net |

| Electron-donating/withdrawing Aryl Halides | Not specified | Not specified | Substituted bi- and spiro-cyclopropyl rings | strath.ac.uk |

Preparation of Secondary Amines

Protection: A primary amine (e.g., cyclopropylamine) is reacted with 4-nitrobenzenesulfonyl chloride to form the stable this compound.

Alkylation: The resulting sulfonamide is mono-alkylated as described in section 3.2.3 to give an N,N-disubstituted sulfonamide.

Deprotection: The nosyl group is selectively cleaved to release the free secondary amine.

The deprotection step is the key to liberating the target secondary amine. This is typically achieved under mild conditions by nucleophilic aromatic substitution, using a thiol reagent and a base. researchgate.net The thiol attacks the electron-deficient aromatic ring, leading to the cleavage of the sulfur-nitrogen bond. This method is highly effective and avoids the harsh conditions required to cleave other sulfonyl groups like the toluenesulfonyl (tosyl) group. nih.gov

| Sulfonamide Type | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Nitrobenzenesulfonamide | Thiophenol (PhSH) / Cesium Carbonate (Cs2CO3) | DMF | Primary/Secondary Amine | researchgate.net |

| 2-Nitrobenzenesulfonamide | 2-Mercaptoethanol / DBU | DMF | Primary/Secondary Amine | researchgate.net |

| 2,4-Dinitrobenzenesulfonamide | Thiophenol (PhSH) or 2-Mercaptoethanol | DMF | Primary/Secondary Amine | researchgate.net |

Applications in N-Heterocycle Synthesis

While this compound itself is primarily a precursor, its core structure—the N-sulfonyl amine—is a key component in modern synthetic strategies for building nitrogen-containing heterocycles. nih.govopenmedicinalchemistryjournal.com One powerful method involves the intramolecular cyclization of N-sulfonyliminium ions. usm.edu

In this type of reaction, an N-sulfonyl amine bearing a tethered aromatic or nucleophilic group is condensed with an aldehyde. This condensation, often promoted by a Lewis acid catalyst, generates a reactive N-sulfonyliminium ion intermediate. This electrophilic species is then trapped intramolecularly by the tethered nucleophile to forge a new carbon-nitrogen bond and close the ring, forming a heterocycle like a piperidine (B6355638) or tetrahydroisoquinoline. usm.edu Studies have explored the use of various Lewis acids, such as scandium(III) or copper(II) triflates, to catalyze the cyclization. usm.edu This strategy demonstrates how the sulfonamide nitrogen can be incorporated as a ring member in complex heterocyclic systems.

Other related strategies include the intramolecular cyclization of sulfonylalkynamides to produce azacycles and the reaction of sulfonamide-derived reagents to form thiadiazines. mdpi.comresearchgate.net These methods underscore the utility of the sulfonamide functional group as a versatile handle for constructing the diverse N-heterocyclic scaffolds that are prevalent in medicinal chemistry. nih.govresearchgate.net

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Key Intermediate in Drug Synthesis

As an intermediate, this compound provides a stable and reliable source of the N-cyclopropylamine moiety, a functional group of increasing importance in drug design.

While the direct synthesis of dicyclopropylamine (B1602253) hydrochloride from N-cyclopropyl-4-nitrobenzenesulfonamide is not prominently documented in scientific literature, the related 4-nitrobenzenesulfonamide (B188996) (nosyl) group is well-established as a protecting group for primary and secondary amines. This protection strategy is crucial in multi-step syntheses where the reactivity of the amine needs to be temporarily masked. The nosyl group can be readily cleaved under specific conditions to reveal the free amine, a fundamental transformation in the synthesis of complex nitrogen-containing compounds.

This compound is widely available from chemical suppliers as a building block for organic synthesis, underscoring its role in the preparation of more complex molecules, including APIs. chemicalregister.com The cyclopropyl (B3062369) and sulfonamide motifs are present in numerous biologically active compounds, and this compound serves as a key starting material for their inclusion. Its chemical structure allows for various transformations, such as modification of the nitro group or reactions involving the sulfonamide, to generate diverse molecular architectures for pharmaceutical development.

Design and Synthesis of Bioactive Compounds

The unique structural features of this compound make it a valuable component in the design and synthesis of novel bioactive compounds, from drug candidates to molecular probes.

The N-cyclopropylamide group is a recognized feature in modern drug candidates due to its favorable pharmacological properties. A recent study detailed the synthesis of a series of new derivatives incorporating cyclopropyl amide and piperazine (B1678402) sulfonamide functionalities. nih.gov Among these, the novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide was identified as a potent inhibitor of RANKL-mediated osteoclast differentiation in vitro, a key process in bone metabolism. nih.gov This research highlights how the N-cyclopropyl moiety from a precursor like this compound can be integrated into a larger, more complex molecule to achieve specific biological activity.

The benzenesulfonamide (B165840) core of the molecule is a well-regarded scaffold in medicinal chemistry. nih.govnih.gov A scaffold is a central molecular framework upon which a variety of functional groups can be appended to create a library of related compounds for biological screening. Research has shown that the benzenesulfonamide scaffold is effective for developing broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. nih.gov In other research, new cytotoxic agents based on a benzenesulfonamide scaffold have been designed and synthesized, showing promising activity against various cancer cell lines. nih.gov These examples demonstrate the potential of the this compound framework as a starting point for discovering new therapeutic agents. niper.gov.in

The synthesis of analogues, or structurally similar compounds, is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's properties. The this compound structure lends itself to the creation of analogues. For instance, studies have shown the synthesis of a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives by reacting different nitrobenzenesulfonyl chlorides with p-anisidine. mdpi.com This demonstrates a general strategy where the amine or the sulfonyl chloride component can be varied to produce a library of related sulfonamides for further investigation. While the synthesis of bioconjugates using this specific compound is not widely reported, its functional groups offer potential anchor points for conjugation to other biomolecules.

Strategic Disconnections in Retrosynthesis

Retrosynthetic analysis is a powerful technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials. Within this framework, this compound serves as a key precursor, enabling strategic bond disconnections that simplify complex synthetic routes.

Enabling Cyclopropyl Amine Derivatives

The cyclopropylamine (B47189) motif is a prevalent feature in many biologically active compounds. This compound provides a stable and readily accessible synthon for the introduction of this valuable functionality. In retrosynthetic terms, a complex molecule containing a cyclopropylamine moiety can be disconnected at the C-N bond, leading back to the simpler and more manageable this compound.

The 4-nitrobenzenesulfonyl group, commonly known as the "nosyl" group, functions as an excellent protecting group for the cyclopropylamine. The strong electron-withdrawing nature of the nitro group enhances the acidity of the sulfonamide proton, facilitating its formation. Crucially, the nosyl group can be cleaved under mild conditions, which is a significant advantage in multi-step syntheses of sensitive molecules. Common methods for the deprotection of the nosyl group include treatment with soft nucleophiles, such as thiophenol or other thiol-based reagents, in the presence of a base. This process regenerates the free cyclopropylamine, ready for subsequent transformations.

The stability of the N-cyclopropyl-nosylamide linkage to a wide range of reaction conditions allows for extensive chemical modifications on other parts of the molecule before the final deprotection step. This orthogonality is a cornerstone of modern protecting group strategy in organic synthesis.

Table 1: Deprotection Methods for N-Nosyl Protected Amines

| Reagent(s) | Conditions | Comments |

| Thiophenol, K₂CO₃ | DMF, room temperature | A classic and widely used method for nosyl deprotection. |

| Mercaptoacetic acid, LiOH | DMF | An alternative thiol-based reagent system. |

| Polymer-supported thiophenol | THF, room temperature | Facilitates purification by simple filtration of the resin. |

| Samarium iodide (SmI₂) | THF | A reductive cleavage method applicable to some sulfonamides. |

This table presents common deprotection strategies for nosylamides, which are applicable to this compound.

Construction of Cyclopropane (B1198618)–Heteroatom Linkages

The presence of the electron-withdrawing 4-nitrobenzenesulfonyl group significantly influences the reactivity of the adjacent cyclopropyl ring. This activation renders the cyclopropyl group electrophilic and susceptible to nucleophilic attack. This property can be strategically exploited to construct new bonds between the cyclopropane ring and various heteroatoms.

In certain contexts, a nucleophile can attack one of the cyclopropyl carbons, leading to a ring-opening reaction. This process results in the formation of a new carbon-heteroatom bond and provides access to functionalized open-chain structures that would be challenging to synthesize through other means. The regioselectivity of the ring-opening is often influenced by the substitution pattern on the cyclopropane ring and the nature of the nucleophile.

This reactivity profile allows for the retrosynthetic disconnection of 1,3-functionalized acyclic structures back to a cyclopropyl precursor. For instance, a γ-amino alcohol or a 1,3-diamine could be conceptually traced back to the reaction of an oxygen or nitrogen nucleophile with this compound. This strategy expands the synthetic utility of this compound beyond its role as a simple protected amine.

Table 2: Potential Nucleophiles for Reaction with Activated Cyclopropylamines

| Nucleophile Class | Example | Potential Product Type (after ring-opening) |

| Oxygen Nucleophiles | Alcohols, Phenols | γ-Alkoxy or γ-Aryloxy amines |

| Nitrogen Nucleophiles | Amines, Azides | 1,3-Diamines |

| Sulfur Nucleophiles | Thiols | γ-Thioalkyl amines |

| Carbon Nucleophiles | Enolates, Organometallics | γ-Amino ketones, functionalized alkyl chains |

This table illustrates the types of nucleophiles that could potentially react with the activated cyclopropyl ring of this compound, leading to diverse functionalized products.

Computational and Theoretical Studies in Relation to N Cyclopropyl 4 Nitrobenzenesulfonamide

Computational Analysis of Reaction Pathways

While specific computational studies on the reaction pathways for N-cyclopropyl-4-nitrobenzenesulfonamide are not extensively detailed in the available literature, the general principles of its synthesis can be analyzed using established computational methodologies. The typical synthesis would involve the reaction of 4-nitrobenzenesulfonyl chloride with cyclopropylamine (B47189).

Computational techniques, particularly Density Functional Theory (DFT), are well-suited to model such a reaction. nih.gov DFT calculations can be employed to elucidate the step-by-step mechanism of the sulfonamide bond formation. This involves mapping the potential energy surface of the reaction to identify the transition states and intermediates. By calculating the energy barriers associated with different potential pathways, the most energetically favorable route can be determined.

Key parameters that can be computationally investigated include:

Transition State Geometries and Energies: Identifying the structure and energy of the highest point on the reaction coordinate, which governs the reaction rate.

Reaction Intermediates: Characterizing any transient species that are formed during the course of the reaction.

Thermodynamic Properties: Calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction to predict its spontaneity and equilibrium position.

Table 1: Illustrative Computational Methods for Reaction Pathway Analysis

| Computational Method | Information Obtained | Relevance to Synthesis |

| Density Functional Theory (DFT) | Electronic structure, optimized geometries, reaction energies, transition states. nih.gov | Predicts the most likely reaction mechanism and feasibility of the synthesis. |

| Ab initio methods | Highly accurate energies and properties. | Provides benchmark data for validating less computationally expensive methods. |

| Semi-empirical methods | Faster computation for large systems. researchgate.net | Useful for initial screening of reaction conditions or catalysts. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time. | Can provide insights into solvent effects and dynamic aspects of the reaction. |

By applying these computational tools, a detailed understanding of the reaction pathway for the synthesis of this compound can be achieved, offering valuable information that can be used to optimize reaction conditions and improve yields.

Theoretical Investigations of Reactivity and Selectivity

The reactivity and selectivity of this compound are governed by its electronic structure. The presence of a strong electron-withdrawing nitro group (-NO₂) on the phenyl ring significantly influences the electron distribution across the entire molecule. Theoretical methods provide a quantitative framework to understand these electronic effects.

Frontier Molecular Orbital (FMO) Theory is a key concept in this regard. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals determine the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For this compound, the LUMO is expected to be of low energy and localized primarily on the nitrophenyl moiety, making it susceptible to nucleophilic attack. The HOMO, conversely, would likely be associated with the cyclopropylamine portion and the sulfonamide nitrogen. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) Maps offer a visual representation of the charge distribution on the molecule's surface. These maps use a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). In this compound, the MEP map would likely show a significant region of positive potential around the sulfonyl group and the aromatic ring due to the influence of the nitro group, while the oxygen atoms of the nitro and sulfonyl groups would be regions of high negative potential.

Table 2: Theoretical Descriptors for Reactivity Analysis

| Descriptor | Definition | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. nih.gov | Relates to the chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Global Hardness (η) | A measure of resistance to change in electron distribution. | A higher value indicates greater stability. |

| Electronegativity (χ) | The power of an atom or group to attract electrons. | Influences bond polarities and reaction selectivity. |

These theoretical investigations are crucial for predicting how this compound will behave in different chemical environments and for designing reactions that proceed with high selectivity.

In Silico Predictions for Synthetic Optimization

Computational chemistry offers powerful tools for the in silico optimization of synthetic routes, potentially reducing the time and cost associated with experimental work. nih.gov For the synthesis of this compound, computational models can be used to screen various reaction parameters to identify optimal conditions.

This can involve:

Catalyst Screening: If the synthesis is amenable to catalysis, different catalysts can be modeled to predict their efficiency and selectivity. Computational docking can be used to study the interaction of the reactants with the catalyst's active site.

Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. Computational models can simulate the reaction in different solvent environments to predict the most suitable one.

Reaction Condition Optimization: The effects of temperature and pressure on the reaction kinetics and thermodynamics can be modeled to identify conditions that maximize the yield and minimize the formation of byproducts.

In silico tools are increasingly recognized as a reliable and cost-effective means of screening compounds and reaction conditions in the chemical development pipeline. nih.govnih.govresearchgate.net

Structure–Activity Relationship (SAR) Studies via Computational Methods

While the primary focus of this article is on the chemical compound itself, it is valuable to consider the computational methods used to explore the potential biological activities of this compound and its derivatives. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the chemical structure of a molecule and its biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that relates numerical descriptors of a molecule's structure to its biological activity. researchgate.netnih.govmdpi.comyoutube.com These descriptors can include physicochemical properties (e.g., logP, molar refractivity), electronic properties (e.g., atomic charges, dipole moment), and topological indices. Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds. nih.gov

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.comnih.govresearchgate.net In the context of drug design, this involves docking a ligand (like a derivative of this compound) into the active site of a biological target (e.g., an enzyme or receptor). The results of molecular docking can provide insights into the binding mode and affinity of the ligand, helping to explain its biological activity and guiding the design of more potent analogs. nih.govnih.govresearchgate.net

Table 3: Hypothetical Structure-Activity Relationship for this compound Derivatives

| R-group Modification on Phenyl Ring | Predicted Effect on a Hypothetical Biological Activity | Rationale |

| Replacement of -NO₂ with -NH₂ | Potential increase or decrease in activity | Alters electronic properties and hydrogen bonding capacity. |

| Introduction of a methyl group | May increase lipophilicity | Could enhance membrane permeability. |

| Shifting the -NO₂ group to the meta position | Likely to decrease activity | The para position is often crucial for binding in many sulfonamides. nih.gov |

| Replacement of cyclopropyl (B3062369) with a larger alkyl group | May decrease activity | Could introduce steric hindrance in a binding pocket. |

These computational SAR methods are instrumental in the rational design of new molecules with desired biological profiles, enabling a more targeted and efficient approach to chemical and drug discovery. benthamdirect.comnih.goveurekaselect.com

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems

The core of synthesizing N-cyclopropyl-4-nitrobenzenesulfonamide lies in the efficient formation of the C-N bond between the cyclopropylamine (B47189) and the 4-nitrobenzenesulfonyl group. Future research is heavily geared towards the development of novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.

A significant area of focus is the advancement of palladium-catalyzed N-arylation of cyclopropylamine. While methods for the arylation of cyclopropylamine exist, the development of next-generation catalysts is crucial. nih.gov Research is anticipated to focus on highly active, air-stable palladium precatalysts that can facilitate the coupling of cyclopropylamine with 4-nitrobenzenesulfonyl chloride or its derivatives with high efficiency. nih.gov The design of new phosphine (B1218219) ligands, such as tBuBrettPhos, is expected to play a pivotal role in improving catalyst performance, allowing for lower catalyst loadings and broader functional group tolerance. nih.gov

Biocatalysis represents another promising frontier. The use of engineered enzymes, such as tautomerases or enzymes from the nitrilase family, could offer a highly selective and environmentally benign route to this compound or its precursors. nih.gov For instance, engineered enzymes have been successfully used for the asymmetric cyclopropanation to produce chiral cyclopropane (B1198618) derivatives. nih.govutdallas.edu Future work may explore the enzymatic amination of cyclopropanated precursors or the direct enzymatic coupling of cyclopropylamine with a suitable 4-nitrobenzenesulfonyl derivative.

The table below illustrates potential catalytic systems that could be adapted and optimized for the synthesis of this compound.

| Catalyst Type | Specific Catalyst/System | Potential Advantages for this compound Synthesis |

| Palladium | [(tBuBrettPhos)Pd(allyl)]OTf | High activity, air-stability, suitable for monoarylation of cyclopropylamines. nih.gov |

| Biocatalyst | Engineered Tautomerase | High stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov |

| Phase Transfer | Benzyltriethylammonium chloride (BTEAC) | Use of inexpensive bases (e.g., NaOH), mild conditions, suitable for cyclization steps in precursor synthesis. researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals. For this compound, future research will likely prioritize the development of more sustainable and environmentally friendly synthetic protocols.

Flow chemistry is a key area of development. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. acs.orgrsc.orgacs.org The synthesis of sulfonamides has been successfully demonstrated in flow, suggesting that a continuous process for producing this compound is a viable and desirable goal. acs.org This would involve pumping streams of cyclopropylamine and 4-nitrobenzenesulfonyl chloride through a heated reactor, potentially with a solid-supported catalyst or base, to achieve rapid and efficient conversion. acs.orgresearchgate.net

The use of greener solvents and reaction media is another critical aspect. Research into replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents is expected to grow. nih.gov For instance, the synthesis of related cyclopropyl (B3062369) sulfones has been achieved in water, highlighting the potential for aqueous media in the synthesis of this compound.

Furthermore, developing synthetic routes that minimize waste by maximizing atom economy is a central tenet of green chemistry. This could involve exploring one-pot syntheses where multiple reaction steps are carried out in a single vessel, reducing the need for intermediate purification and minimizing solvent use. acs.org

Expansion of Reaction Scope and Substrate Diversity

Future research will also aim to expand the synthetic utility of the N-cyclopropylation of nitrobenzenesulfonamides and related reactions. This involves exploring a wider range of substrates to create a library of structurally diverse compounds with potential applications in medicinal chemistry and materials science.

One avenue of exploration is the use of substituted cyclopropylamines. By introducing functional groups onto the cyclopropane ring, a variety of novel this compound derivatives can be synthesized. This would allow for the fine-tuning of the molecule's physical and chemical properties. Research into the synthesis of substituted cyclopropylamines, for example through intramolecular cyclopropanation of N-allylamino acid derivatives, will be crucial in this regard. acs.org

Similarly, the scope of the sulfonamide component can be expanded. While the focus is on the 4-nitro derivative, related compounds with different substitution patterns on the benzene (B151609) ring could be explored. This would lead to a deeper understanding of the structure-activity relationships of this class of compounds. The traditional method of coupling sulfonyl chlorides with amines provides a robust platform for such diversification. ucl.ac.ukrsc.org

The table below outlines potential substrate variations for expanding the chemical space around this compound.

| Substrate Class | Example Variation | Potential Outcome |

| Cyclopropylamine | 2-Substituted cyclopropylamine | Introduction of chirality and additional functional groups. |

| Benzenesulfonamide (B165840) | 3-Nitrobenzenesulfonamide | Alteration of electronic properties and potential biological activity. scbt.com |

| Aryl Halide Precursor | 4-Nitro-1-bromobenzene | Use in palladium-catalyzed amination as an alternative to sulfonyl chloride. |

Advanced Characterization Techniques for Reaction Monitoring

To optimize and control the synthesis of this compound, the development and application of advanced in-situ reaction monitoring techniques are essential. These methods provide real-time information about reaction kinetics, intermediate formation, and product purity, enabling more precise process control and faster process development.

In-situ spectroscopy , particularly Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for real-time reaction analysis. mt.comspectroscopyonline.commdpi.comyoutube.com By inserting a probe directly into the reaction vessel, chemists can monitor the concentration of reactants, products, and any transient intermediates as the reaction progresses. youtube.com This data is invaluable for optimizing reaction parameters such as temperature, pressure, and catalyst loading. For the synthesis of this compound, in-situ FTIR could be used to track the disappearance of the amine and sulfonyl chloride starting materials and the appearance of the sulfonamide product. mdpi.comyoutube.com

Chromatographic techniques , especially when coupled with mass spectrometry (LC-MS), will continue to be vital for both at-line and off-line analysis. nih.govymerdigital.com These methods provide high sensitivity and specificity for the detection and quantification of sulfonamides, which is crucial for ensuring the purity of the final product and for monitoring low-level impurities. nih.govymerdigital.com Future developments may focus on miniaturized and automated LC-MS systems for high-throughput reaction screening and optimization.

The combination of different analytical techniques will provide a comprehensive understanding of the reaction landscape. For instance, coupling in-situ spectroscopy with kinetic modeling can lead to a deeper mechanistic understanding of the catalytic cycle in the N-arylation of cyclopropylamine.

| Analytical Technique | Application in this compound Synthesis | Key Information Provided |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of the reaction mixture. mt.comspectroscopyonline.com | Reaction kinetics, detection of intermediates, endpoint determination. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantification of reactants, product, and impurities. nih.govymerdigital.com | Reaction yield, product purity, identification of byproducts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of products and intermediates. | Confirmation of chemical structure, stereochemistry. |

Q & A

Q. How do substituent modifications (e.g., replacing nitro with methoxy) impact its electronic properties and reactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。